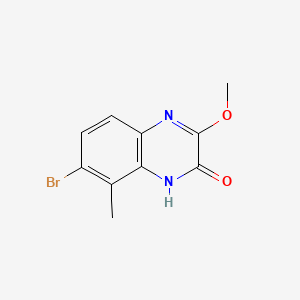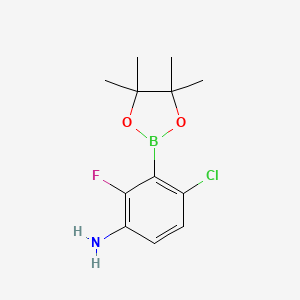
7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone: is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 3rd position, and a methyl group at the 8th position on the quinoxalinone core structure. Quinoxalinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.
Bromination: The bromination of the quinoxaline core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalinones.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalinones.
Substitution: Various substituted quinoxalinone derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of quinoxalinones, including this compound, exhibit promising pharmacological activities, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- 7-Chloro-3-methoxy-8-methyl-2(1H)-quinoxalinone
- 7-Fluoro-3-methoxy-8-methyl-2(1H)-quinoxalinone
- 7-Iodo-3-methoxy-8-methyl-2(1H)-quinoxalinone
Comparison:
- 7-Bromo-3-methoxy-8-methyl-2(1H)-quinoxalinone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- The methoxy and methyl groups provide steric and electronic effects that can affect the compound’s interaction with molecular targets, making it distinct from other quinoxalinone derivatives.
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
7-bromo-3-methoxy-8-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(11)3-4-7-8(5)13-9(14)10(12-7)15-2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
HHPOTFYOMCZQGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C(=N2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)


![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)

![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)




![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
